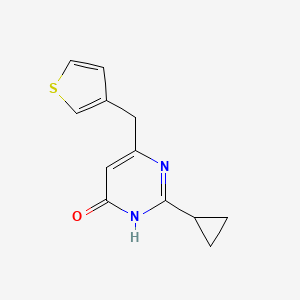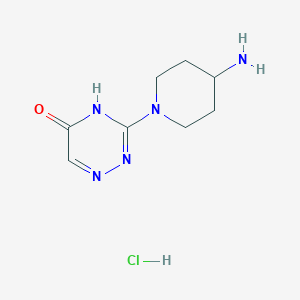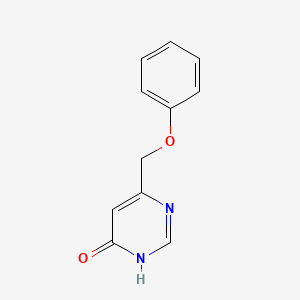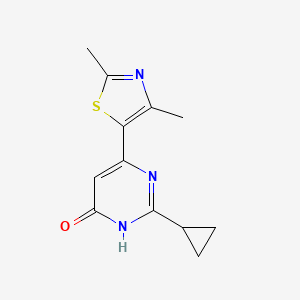
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Vue d'ensemble
Description
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a synthetic organic compound that features a diazirine ring, trifluoromethyl group, and pyridine backbone Diazirines are commonly used as photoreactive probes in biological and chemical studies due to their ability to form reactive carbenes upon exposure to UV light, which can then covalently bind to nearby molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine typically involves multiple steps:
Pyridine Derivatization: : Starting with a pyridine derivative, chlorination and methylation reactions are employed to install the chloro and methyl groups at the 2 and 4 positions, respectively.
Diazirine Formation: : The trifluoromethyl diazirine moiety is introduced through the reaction of a suitable precursor with a trifluoromethylating agent and subsequent cyclization to form the diazirine ring.
Industrial Production Methods
The industrial synthesis of this compound would likely follow similar steps, scaled up with optimizations for yield and cost efficiency, using continuous flow reactors and other industrial-scale equipment.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Substitution Reactions: : The chlorine atom at the 2-position can participate in nucleophilic substitution reactions.
Photolysis: : Exposure to UV light can cause the diazirine ring to form a reactive carbene, which can then insert into nearby C-H or N-H bonds.
Common Reagents and Conditions
Nucleophiles: : For substitution reactions, nucleophiles such as amines or thiols may be used.
UV Light: : Typically used for photolysis to activate the diazirine ring.
Major Products Formed
Substitution Products: : Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Carbene Insertion Products: : Upon photolysis, reactive carbene species can insert into nearby bonds, forming new C-C or C-N bonds.
Applications De Recherche Scientifique
Chemistry
Photoreactive Probes: : Utilized in studying reaction mechanisms and intermediates by covalently capturing transient species.
Synthesis: : Serves as a building block for more complex molecules in organic synthesis.
Biology
Protein Labeling: : Used in affinity labeling to study protein-protein and protein-ligand interactions by covalently binding to target proteins upon activation.
DNA/RNA Probes: : Incorporated into oligonucleotides to study nucleic acid interactions and modifications.
Medicine
Drug Development: : Investigated as a scaffold for designing new pharmaceuticals with potential bioactivity.
Industry
Material Science:
Mécanisme D'action
Upon exposure to UV light, the diazirine ring in 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine forms a reactive carbene intermediate. This carbene can insert into C-H or N-H bonds of nearby molecules, forming stable covalent bonds. The molecular targets and pathways involved depend on the context of its use, such as specific proteins or nucleic acids in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine: : Lacks the methyl group at the 4-position.
2-Chloro-4-methyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene: : Similar structure with a benzene ring instead of a pyridine ring.
3-(Trifluoromethyl)-3H-diazirin-3-yl derivatives: : Various derivatives with different substitutions on the diazirine ring.
Uniqueness
The unique combination of a pyridine ring, chlorination, methylation, and a trifluoromethyl diazirine moiety in 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine imparts specific reactivity and photochemical properties that distinguish it from other similar compounds. This makes it particularly useful in certain scientific applications, such as precise protein labeling and studying intricate biological interactions.
Hope this helps!
Propriétés
IUPAC Name |
2-chloro-4-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-6(9)13-3-5(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJFAYTVERPXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)


![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)





